N-[4-(Trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPCHWLFPGVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The process begins by dissolving aniline in a suitable solvent such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution at a low temperature, usually around -40°C to -20°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and high yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different sulfonamide compounds .
Scientific Research Applications
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trifluoromethyl group and a methanesulfonamide group attached to a phenyl ring, gives it distinct chemical properties that make it valuable in various synthetic applications.
Scientific Research Applications
Chemistry this compound is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical properties. It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methanesulfonamide group can form hydrogen bonds with proteins, influencing their activity and function. It has been shown to inhibit enzymes involved in folate synthesis, similar to other sulfonamides, which can be crucial for bacterial growth inhibition. Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic uses beyond antibacterial applications.
Medicine Research is ongoing to explore its use in drug development, particularly for its ability to modify pharmacokinetic properties of therapeutic agents.
Industry It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties. It is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, while the methanesulfonamide group facilitates hydrogen bonding with biological targets. It also exhibits significant antibacterial properties and its unique structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism by which N-[4-(Trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. This property is particularly useful in modifying the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key structural analogs and their biological activities:
Key Observations:
TRPV1 Antagonists: KMS-1589 (17) and GRT-12360 (16) () feature bulkier substituents (e.g., methylpiperidinyl, fluoro groups) that enhance TRPV1 binding affinity compared to the simpler trifluoromethylphenyl group in the target compound. For instance, KMS-1589 shows nanomolar potency in TRPV1 competition assays, likely due to its extended hydrophobic interactions . The target compound’s -CF₃ group may limit its specificity for TRPV1, as larger substituents (e.g., in KMS-1589) improve target engagement.
Agrochemical Derivatives :
- Sulfentrazone metabolites (DMS, HMS) and perfluidone (–8) share the methanesulfonamide core but incorporate chlorophenyl or triazolone groups for pesticidal activity. The -CF₃ group in the target compound is absent in these analogs, highlighting how substituent variation tailors compounds for specific applications (e.g., herbicides vs. pharmaceuticals).
Hydrophilicity vs. Lipophilicity: Analogs like N-[4-(4-fluorophenyl)...
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The -CF₃ group in the target compound enhances membrane permeability compared to hydrophilic analogs like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ().
- Metabolic Stability : Sulfonamides generally exhibit resistance to hydrolysis, but substituents like -CF₃ (target compound) or chloro (DMS) further slow hepatic metabolism .
- Crystallinity : Sulfonamides with planar aromatic systems (e.g., perfluidone) exhibit higher crystallinity, impacting formulation stability .
Biological Activity
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, a compound characterized by its trifluoromethyl group and methanesulfonamide moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Methanesulfonamide Group : Facilitates hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methanesulfonamide group can form hydrogen bonds with proteins, influencing their activity and function.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in folate synthesis, similar to other sulfonamides, which can be crucial for bacterial growth inhibition.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic uses beyond antibacterial applications .
Antimicrobial Properties
This compound exhibits significant antibacterial properties. Its unique structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group significantly enhances its efficacy compared to traditional sulfonamides.
Anti-inflammatory Potential
Research indicates that this compound may also possess anti-inflammatory effects. Studies are ongoing to elucidate the specific pathways through which it exerts these effects, particularly in relation to signaling proteins involved in inflammation.
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A recent study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated effective inhibition at low concentrations, comparable to established antibiotics.
- Inflammation Modulation :
- Synthesis and Characterization :
Q & A
Q. What cross-disciplinary applications (e.g., materials science) are emerging for this compound?
- Methodological Answer : The trifluoromethyl group enhances dielectric properties, making it suitable for polymer electrolytes (tested via impedance spectroscopy). In supramolecular chemistry, it forms host-guest complexes with calixarenes, characterized by NMR titration and SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
